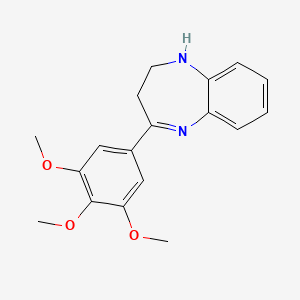

N-(2,5-Dibromophenyl)benzothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial Applications

“N-(2,5-Dibromophenyl)benzothioamide” derivatives have been synthesized and studied for their potential as antimicrobial candidates . These compounds have shown promising activity against multidrug-resistant Gram-positive pathogens, including tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium . This makes them a potential candidate for the development of new antimicrobials.

Antifungal Applications

These compounds have also demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains . One of the derivatives showed good activity against Candida auris, which was greater than fluconazole . This suggests that these compounds could be further explored for the development of new antifungal drugs.

Synthesis of New Chemical Compounds

“N-(2,5-Dibromophenyl)benzothioamide” can be used in the synthesis of new chemical compounds . For instance, aniline-based amides have been synthesized via palladium-catalyzed Suzuki cross coupling of “N-(2,5-Dibromophenyl)benzothioamide” with different arylboronic acids . This process has been found to tolerate a variety of functional groups, making it a versatile method for the synthesis of new compounds.

Nonlinear Optical Material Uses

The compound has been studied for its potential use in nonlinear optical materials . Nonlinear optical materials are used in various applications, including telecommunications, data storage, and laser technology. The compound’s unique chemical structure makes it a promising candidate for these applications.

Development of Dyes and Pharmaceuticals

Aniline derivatives, such as “N-(2,5-Dibromophenyl)benzothioamide”, have been widely used for the synthesis of dyes and pharmaceuticals . Their unique chemical properties make them suitable for these applications.

Use in Electronics and Optics

Polyanilines, which can be derived from aniline compounds like “N-(2,5-Dibromophenyl)benzothioamide”, are used in electronics and optics due to their electrical conductivity and good environmental stability . This makes them promising products for potential industrial applications.

properties

IUPAC Name |

N-(2,5-dibromophenyl)benzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NS/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZADIUKALWURV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=C(C=CC(=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587749 |

Source

|

| Record name | N-(2,5-Dibromophenyl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-Dibromophenyl)benzothioamide | |

CAS RN |

944719-96-4 |

Source

|

| Record name | N-(2,5-Dibromophenyl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)